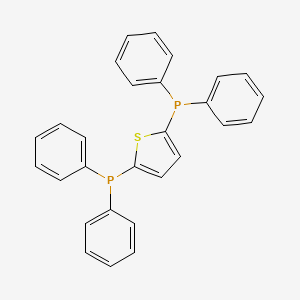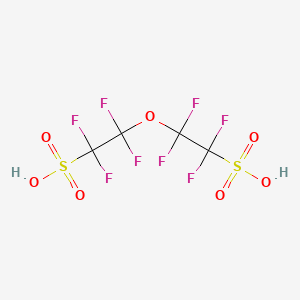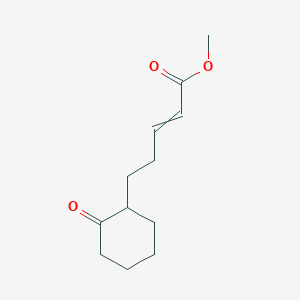
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of phenolic ketones It is characterized by the presence of a hydroxyphenyl group and two phenyl groups attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol or methanol solvent, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications.
化学反応の分析
Types of Reactions: 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Bisphenol A (BPA): 2,2-Bis(4-hydroxyphenyl)propane, commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Bis(4-hydroxyphenyl)sulfone, used as an alternative to BPA in various applications.
Bisphenol F (BPF): 4,4’-Methylenediphenol, another alternative to BPA with similar applications.
Uniqueness: 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its hydroxyphenyl group and diphenylpropanone backbone provide a versatile scaffold for further functionalization and derivatization, making it valuable for various research and industrial applications.
特性
CAS番号 |
111865-62-4 |
|---|---|
分子式 |
C21H18O2 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-19-13-11-17(12-14-19)20(15-16-7-3-1-4-8-16)21(23)18-9-5-2-6-10-18/h1-14,20,22H,15H2 |
InChIキー |
RTHFGDIIBTXOIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)

![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)




![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)

![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)



